molecular formula C8H9NOS B134086 3-Methoxythiobenzamide CAS No. 64559-06-4

3-Methoxythiobenzamide

Cat. No. B134086
CAS RN: 64559-06-4
M. Wt: 167.23 g/mol
InChI Key: LQSZSWBMLMGWPC-UHFFFAOYSA-N
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Description

Conformational Polymorphism in N-(4'-methoxyphenyl)-3-bromothiobenzamide

The study of N-(4'-methoxyphenyl)-3-bromothiobenzamide revealed three conformational polymorphs, identified through single-crystal X-ray diffraction. These polymorphs, named alpha, beta, and gamma, exhibit different properties and structures, which were further analyzed using various spectroscopic methods and differential scanning calorimetry. Computational data suggested that the alpha form is energetically favored, but the beta form, despite being less stable energetically, is the most stable at room temperature due to its planar structure facilitating stronger intermolecular interactions .

Spectroscopic Studies of Bipolarons from Oligomerized 3-methoxythiophene

Anodically polymerized 3-methoxythiophene, upon cathodic reduction, yielded a neutral oligomeric product. This product and its oxidized form were studied in solution as a model for polythiophene reactions. The oxidation process was analyzed using various strong acids and electrochemistry, while the reduction back to the original form was achieved with triethylamine. Spectroscopic analysis indicated the presence of bipolarons in the oxidized product, which were mainly diamagnetic .

Synthesis of New 3,4,5-Trimethoxythiobenzamides

In the quest for new antisecretory and antiulcer agents, 3,4,5-trimethoxythiobenzamides were synthesized. These compounds are analogues of trithiozine and were prepared through reactions involving primary and secondary amines, as well as amino acids, with specific thiobenzoylthio compounds. Additionally, thiomorpholides of alkoxyphenylalkanoic acids were synthesized, which could have potential therapeutic applications .

Synthesis and DNA-Binding Studies of (E)-2-(3-Hydroxy-4-Methoxybenzylidene)Hydrazinecarbothioamide

The compound (E)-2-(3-Hydroxy-4-methoxybenzylidene)hydrazinecarbothioamide was synthesized and its structure was confirmed using various spectroscopic techniques and X-ray diffraction. The study included a detailed analysis of intermolecular interactions using Hirshfeld surfaces. DNA-binding studies suggested that the compound could intercalate into DNA base pairs, indicating potential biological activity .

Mesomorphic and Photo-luminescent Properties of 1,3,4-thia(oxa)diazole-based Compounds

A series of 1,3,4-thia(oxa)diazole-based compounds with terminal methoxy or methylthio groups were synthesized. Their crystal structures, mesomorphic, and photoluminescent properties were characterized. The compounds exhibited various mesophases and showed room temperature emission in solution. The study discussed the influence of sulfur and oxygen atoms on these properties .

Synthesis of Heterocycles Using 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one

The compound 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one was used as a synthon for the synthesis of five and six-membered heterocycles with aldehyde functionality. The study demonstrated the versatility of this synthon in regiospecific cyclocondensation reactions with different heteronucleophiles, leading to the efficient synthesis of various heterocyclic compounds .

Crystal Structure of 3-(4-Methoxy-benzylidene)-isothiochroman-4-one

The compound 3-(4-methoxy-benzylidene)-isothiochroman-4-one was synthesized and its structure was determined using spectroscopy and X-ray crystallography. The study revealed that the bicyclic ring system does not adopt a planar geometry and that the molecular conformation is stabilized by intramolecular hydrogen bonding, leading to a two-dimensional sheet arrangement .

Interaction Landscapes in a 3 × 3 Isomer Grid of Monochlorobenzamides

A 3 × 3 isomer grid of monochlorobenzamides was synthesized and analyzed for their crystal structures and interaction environments. The study reported on the isomorphous behavior of these compounds and their interaction landscapes, highlighting the strong N-H...N hydrogen bonds formed in all crystal structures. Notably, the study also observed differences in crystallization behavior among the isomers .

Scientific Research Applications

  • Dopaminergic System Interference:

    • 3-Methoxythiobenzamide (3-MT) has been studied for its effects on dopaminergic neurons. It is observed that changes in 3-MT concentrations reflect the functional activity of these neurons. Drugs that are believed to increase or decrease dopamine content in the synaptic cleft produce predictable changes in striatal 3-MT levels (Di Giulio et al., 1978).
  • Chemical Reactions and Ring Transformations:

    • Research involving 4-methoxythiobenzamide under mildly basic conditions has shown significant chemical reactions, including an Eschenmoser coupling reaction and ring transformations. These findings are crucial in understanding the chemical properties and potential applications of related compounds (Kammel et al., 2015).
  • Neurological Applications:

    • In magnetic resonance imaging (MRI) of the central nervous system, a study compared the safety and efficacy of OptiMARK (Gd-DTPA-bis(methoxyethylamide)) with Magnevist (Gd-DTPA), finding comparable efficacy and safety profiles. This highlights the potential application of methoxyethylamide derivatives in diagnostic imaging (Grossman et al., 2000).
  • Pharmacological Studies:

    • Lacosamide ((R)-2, (R)-N-benzyl 2-acetamido-3-methoxypropionamide) has been studied for its unique function in the treatment of partial-onset seizures in adults. Research on its analogues, containing "affinity bait" and "chemical reporter" groups, has advanced our understanding of interacting proteins associated with its function and toxicity (Park et al., 2009).
  • Protective Effects in Ischemia:

    • 3'-Methoxy-puerarin has been researched for its protective effects on rat brains suffering from ischemia. This compound could potentially offer new therapeutic avenues for treating cerebral ischemia (Zhang et al., 2008).
  • Cell Division Inhibition:

    • 3-Methoxybenzamide (3-MBA) inhibits cell division in Bacillus subtilis, leading to filamentation and cell lysis. This indicates its potential as a target for antibacterial strategies and understanding cell division mechanisms (Ohashi et al., 1999).

Safety And Hazards

“3-Methoxythiobenzamide” may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

3-methoxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-10-7-4-2-3-6(5-7)8(9)11/h2-5H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSZSWBMLMGWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366191
Record name 3-Methoxythiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxythiobenzamide

CAS RN

64559-06-4
Record name 3-Methoxythiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxybenzene-1-carbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Nagl, C Panuschka, A Barta, W Schmid - Synthesis, 2008 - thieme-connect.com
A method for the thiolysis of nitriles by applying Lawesson’s reagent and facilitated by the addition of boron trifluoride-diethyl ether complex is reported. The method opens an easy …
Number of citations: 17 www.thieme-connect.com
AS Mayhoub, L Marler, TP Kondratyuk, EJ Park… - Bioorganic & medicinal …, 2012 - Elsevier
Chemoprevention is an approach to decrease cancer morbidity and mortality through inhibition of carcinogenesis and prevention of disease progression. Although the trans stilbene …
Number of citations: 74 www.sciencedirect.com
KS Eccles, RE Morrison, AS Sinha… - Crystal Growth & …, 2015 - ACS Publications
Cocrystallization utilizing halogen bonding involving the thiocarbonyl functional group of a series of primary aromatic thioamides has been investigated. The well-known organoiodide 1,…
Number of citations: 30 pubs.acs.org
M Říhová, V Pacáková, K Štulík, K Waisser - Journal of Chromatography A, 1986 - Elsevier
Twenty-five thiobenzamide derivatives were separated on a reversed-phase system on various stationary phases, with UV photometric and voltammetric detection. The best results …
Number of citations: 5 www.sciencedirect.com
K WAISSER - Journal of Chromatography, 1986 - academia.edu
Twenty-five thiobenzamide derivatives were separated on a reversed-phase system on various stationary phases, with UV photometric and voltammetric detection. The best results …
Number of citations: 0 www.academia.edu
K Waisser, M Macháček, J Lebvoua… - Collection of …, 1988 - cccc.uochb.cas.cz
1 H NMR chemical shifts of thioamide protons have been determined for a group of thiobenzamides, and the values obtained have been correlated with the Hammett constants. From …
Number of citations: 12 cccc.uochb.cas.cz
R Thapa, R Flores, KH Cheng, B Mochona, D Sikazwe - Molecules, 2023 - mdpi.com
In search of synthetically accessible open-ring analogs of PD144418 or 5-(1-propyl-1,2,5,6-tetrahydropyridin-3-yl)-3-(p-tolyl)isoxazole, a highly potent sigma-1 receptor (σ1R) ligand, we …
Number of citations: 1 www.mdpi.com
HR Bjørsvik, L Liguori - Organic process research & development, 2002 - ACS Publications
… vanillin 4 as starting material is carried out by reacting vanillin 4 and diethylamine 23 in the presence of sulphur and gives thiovandid [N,N-diethyl-4-hydroxy-3-methoxythiobenzamide] …
Number of citations: 110 pubs.acs.org
K Kobayashi, T Nogi - Heterocycles, 2017 - jglobal.jst.go.jp
… N-Ethyl-2-(α-hydroxybenzyl)-3-methoxythiobenzamide About N-Ethyl-2-(α-hydroxybenzyl)-3-methoxythiobenzamide … Search "N-Ethyl-2-(α-hydroxybenzyl)-3-methoxythiobenzamide" …
Number of citations: 1 jglobal.jst.go.jp
JT Edward, GD Derdall… - Canadian Journal of …, 1977 - cdnsciencepub.com
On a observé que la protonation d'onze thioamides, cinq thiourées et quatre thionbenzoates dans de l'acide sulfurique aqueux suit avec une précision convenable la fonction d'acidité …
Number of citations: 20 cdnsciencepub.com

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